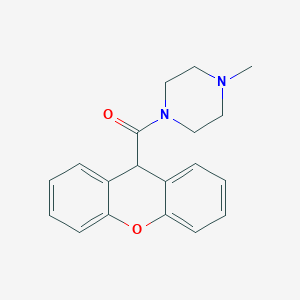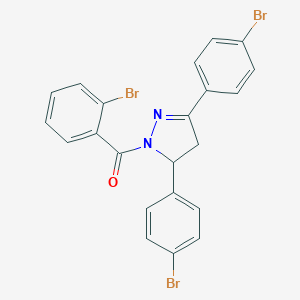
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the methods used to create the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Synthetic Methodologies and Chemical Applications
Versatile Intermediates for Metal Passivators and Light-Sensitive Materials : Gu et al. (2009) discussed the practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting its utility as an intermediate in preparing metal passivators and light-sensitive materials. This synthesis is part of a broader research program focused on green chemistry, demonstrating an efficient and environmentally benign approach to producing useful molecules (Gu, Yu, Zhang, & Xu, 2009).
High-Nitrogen Azine Energetic Materials : Yongjin and Shuhong (2019) reviewed the application of high-nitrogen containing azine energy materials. The study covered synthetic methods, structural and theoretical analysis, and the physical, chemical, and detonation properties of typical pyrazine energetic compounds. These materials are noted for their potential in propellants, mixed explosives, and gas generators, indicating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Biological and Pharmacological Activities
Antifungal and Pharmacophore Sites in Small Molecules : Kaddouri et al. (2022) reviewed small molecules against Fusarium oxysporum f. sp. Albedinis, highlighting the antifungal pharmacophore sites common in certain compounds. This review underscores the significance of structural features in designing molecules with targeted biological activities (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
Novel Pyrazole Derivatives with Potential Biological Activities : A review by Sheetal et al. (2018) focused on the synthesis and bioevaluation of novel pyrazole derivatives, highlighting their significant agrochemical and pharmaceutical activities. The compounds synthesized under microwave conditions showed promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties, indicating the broad utility of pyrazole derivatives in developing new therapeutic agents (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Safety and Hazards
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules.
特性
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br3N2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGLARXNLFGHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


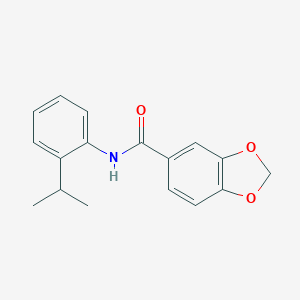
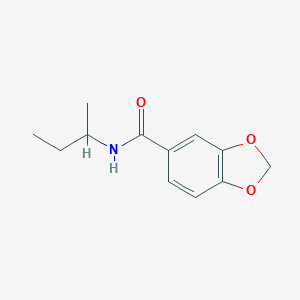
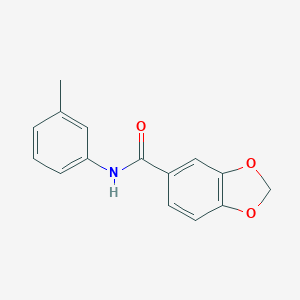
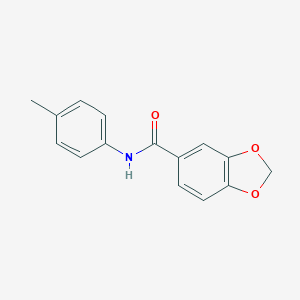


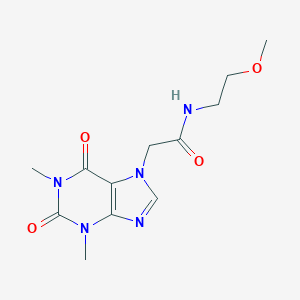
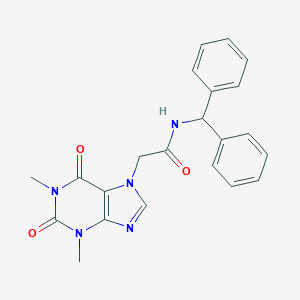
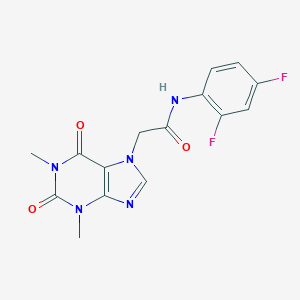
![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)
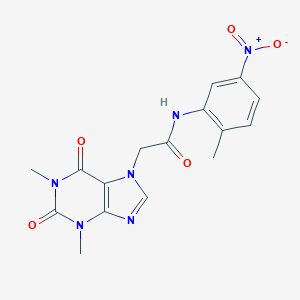
![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)
